2-(3,5-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound “2-(3,5-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione” is a benzothiadiazine derivative characterized by a sulfur-containing heterocyclic core (benzothiadiazine) with three ketone groups (trione). Key structural features include:
- Aromatic substituents: A 3,5-dimethylphenyl group at position 2 and a 3-methoxybenzyl group at position 3.
While direct pharmacological data for this compound is unavailable in the provided evidence, benzothiadiazines are historically associated with diuretic, antihypertensive, and antidiabetic applications. The bulky aromatic substituents suggest possible interactions with biological targets requiring hydrophobic or π-π stacking interactions .
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-16-11-17(2)13-19(12-16)25-23(26)24(15-18-7-6-8-20(14-18)29-3)21-9-4-5-10-22(21)30(25,27)28/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJJRKBPAZWTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-([1,1'-Biphenyl]-4-yl)-6-amino-3,4-dihydro-1,3,5-triazin-2(1H)-one
- Core structure: 1,3,5-triazin-2(1H)-one (triazinone) with a biphenyl substituent.
- Substituents: Aromatic biphenyl group at position 4 and an amino group at position 4.
- The amino group introduces basicity, contrasting with the trione’s acidity. NMR data (δ 7.33–7.69 ppm for aromatic protons) suggests distinct electronic environments compared to the target compound’s methyl/methoxy-substituted rings .
6-Amino-4-(3,5-difluorophenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one
- Core structure: Triazinone with a 3,5-difluorophenyl group.
- Substituents : Electron-withdrawing fluorine atoms at the 3,5-positions of the phenyl ring.
- The amino group at position 6 provides a hydrogen-bonding site absent in the target compound .
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid
- Core structure: 1,3,5-triazine with morpholino and ureido groups.
- Substituents: Bulky morpholino groups (N-containing heterocycles) and a carboxylic acid.
- Key differences: The morpholino groups enhance solubility and steric hindrance, contrasting with the target’s hydrophobic substituents. The carboxylic acid moiety introduces pH-dependent ionization, unlike the trione’s fixed polarity .
Functional Group and Pharmacokinetic Comparisons
| Compound | Core Structure | Key Substituents | Polarity | Potential Applications |
|---|---|---|---|---|
| Target Benzothiadiazine | Benzothiadiazine trione | 3,5-dimethylphenyl, 3-methoxybenzyl | High | CNS/antihypertensive (speculative) |
| Triazinone (Biphenyl) | 1,3,5-Triazinone | Biphenyl, amino | Moderate | Kinase inhibition (speculative) |
| Triazinone (3,5-Difluoro) | 1,3,5-Triazinone | 3,5-difluorophenyl, amino | Moderate | Antimicrobial/antiviral |
| Morpholino-Triazine | 1,3,5-Triazine | Morpholino, ureido, carboxylic acid | High | Anticancer (speculative) |
Key Observations :
- Electron Effects : The target’s methyl/methoxy groups donate electrons, stabilizing aromatic rings, while fluorinated analogs (e.g., 3,5-difluorophenyl) withdraw electrons, altering reactivity .
- Solubility: Morpholino and carboxylic acid groups enhance aqueous solubility compared to the target’s hydrophobic substituents .
- Bioavailability: The trione’s high polarity may limit blood-brain barrier penetration, whereas morpholino-triazines could exhibit better tissue distribution .
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